molecular formula C9H22Si B7959036 10b-Hydroperoxy Norethindrone Acetate

10b-Hydroperoxy Norethindrone Acetate

Cat. No.: B7959036
M. Wt: 158.36 g/mol
InChI Key: OCMIJJAEIFPHAG-UHFFFAOYSA-N
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Description

10b-Hydroperoxy Norethindrone Acetate, also known as bis(1,1-dimethylethyl)methylsilane, is an organosilicon compound with the molecular formula C9H22Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two tert-butyl groups and one methyl group attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

10b-Hydroperoxy Norethindrone Acetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with methylsilane in the presence of a catalyst such as aluminum chloride. The reaction proceeds via the formation of an intermediate complex, which then undergoes a substitution reaction to yield the desired product.

Another method involves the hydrosilylation of isobutene with methylsilane in the presence of a platinum catalyst. This reaction is typically carried out under mild conditions and results in high yields of ditert-butyl(methyl)silane.

Industrial Production Methods

In industrial settings, ditert-butyl(methyl)silane is produced using large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process often involves continuous flow systems and advanced purification techniques to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

10b-Hydroperoxy Norethindrone Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with lower oxidation states.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Lower oxidation state silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

10b-Hydroperoxy Norethindrone Acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the synthesis of bioactive molecules and as a protective group for functional groups in biomolecules.

    Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.

    Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ditert-butyl(methyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Ditert-butylsilane: Similar structure but lacks the methyl group.

    Methylsilane: Contains only one methyl group attached to silicon.

    Dimethylsilane: Contains two methyl groups attached to silicon.

Uniqueness

10b-Hydroperoxy Norethindrone Acetate is unique due to the presence of both tert-butyl and methyl groups attached to the silicon atom. This combination provides a balance of steric hindrance and reactivity, making it a versatile reagent in various chemical reactions.

Properties

IUPAC Name

ditert-butyl(methyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22Si/c1-8(2,3)10(7)9(4,5)6/h10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMIJJAEIFPHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[SiH](C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56310-20-4
Record name Bis(1,1-dimethylethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56310-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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